Clomiphene-d5 Citrate Clomiphene-d5 Citrate
Brand Name: Vulcanchem
CAS No.: 1217200-17-3
VCID: VC0029932
InChI: InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D;
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C32H36ClNO8
Molecular Weight: 603.12

Clomiphene-d5 Citrate

CAS No.: 1217200-17-3

Cat. No.: VC0029932

Molecular Formula: C32H36ClNO8

Molecular Weight: 603.12

* For research use only. Not for human or veterinary use.

Clomiphene-d5 Citrate - 1217200-17-3

Specification

CAS No. 1217200-17-3
Molecular Formula C32H36ClNO8
Molecular Weight 603.12
IUPAC Name 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D;
Standard InChI Key PYTMYKVIJXPNBD-FKBJCHEPSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Structure and Properties

Clomiphene-d5 Citrate possesses a molecular weight of approximately 603.11 g/mol, which differs slightly from non-deuterated Clomiphene Citrate due to the replacement of five hydrogen atoms with deuterium. The compound is identified in scientific literature and regulatory databases by its CAS number 1217200-17-3 .

The strategic placement of deuterium atoms within the molecular framework provides Clomiphene-d5 Citrate with distinctive mass spectrometry characteristics while maintaining chemical behavior nearly identical to its non-deuterated counterpart. This property makes it especially valuable as an internal standard in analytical procedures, as it behaves chemically like the target analyte but can be distinguished by its mass during analysis .

The physical and chemical properties of Clomiphene-d5 Citrate can be summarized in the following table:

PropertyValue
Chemical FormulaC26H23D5ClNO - C6H8O7
Molecular WeightApproximately 603.11 g/mol
CAS Number1217200-17-3
Physical FormSolid
Characteristic MS Transition411.2046 / 100.1126
ClassificationSelective Estrogen Receptor Modulator (SERM) deuterated analogue

Analytical Applications

Clomiphene-d5 Citrate serves as a crucial internal standard in analytical methods designed to detect and quantify Clomiphene and its metabolites in biological samples. The compound's primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, where its distinctive mass signature allows for accurate normalization of analytical results .

Research has employed Clomiphene-d5 Citrate in developing methods to differentiate between therapeutic Clomiphene intake and inadvertent exposure through consumption of contaminated food products. In particular, studies have examined the patterns of metabolites following direct Clomiphene administration versus consumption of eggs from hens treated with Clomiphene .

The compound's utility in sample preparation protocols is well-documented. For instance, in liquid-liquid extraction (LLE) procedures for urine analysis, Clomiphene-d5 Citrate is added as an internal standard at precisely controlled concentrations (typically 10 μg/mL) to ensure accurate quantification of target analytes . The consistent behavior of this deuterated compound relative to the analyte of interest makes it invaluable for compensating for variations in extraction efficiency, instrument response, and matrix effects that might otherwise compromise analytical accuracy.

Detection Methodologies

Mass spectrometry-based detection of Clomiphene-d5 Citrate relies on specific transition masses that distinguish it from non-deuterated Clomiphene. The characteristic transition mass of 411.2046 / 100.1126 is employed in multiple reaction monitoring (MRM) methods to achieve highly selective detection . This distinctive mass transition results from the five additional mass units contributed by deuterium atoms.

Several analytical methodologies incorporating Clomiphene-d5 Citrate have been developed and validated for research applications. These methods typically achieve excellent sensitivity, specificity, and reproducibility. The following table summarizes key mass transitions used in the detection of Clomiphene-d5 Citrate compared to related compounds:

CompoundMass Transitions (m/z)
Clomiphene406.1932 / 100.1126, 406.1932 / 72.0813, 406.1932 / 58.0657
Clomiphene-d5411.2046 / 100.1126
Hydroxy-clomiphene422.1881 / 100.1126, 422.1881 / 72.0813, 422.1881 / 58.0657
Hydroxy-clomiphene-d6428.2258 / 100.1126

These distinct mass transitions enable researchers to simultaneously monitor both the deuterated internal standard and the non-deuterated analytes of interest with high specificity .

Research Applications in Metabolic Studies

Clomiphene-d5 Citrate has proven invaluable in studies investigating the metabolic fate of Clomiphene in various biological systems. One significant application involves distinguishing between different sources of Clomiphene exposure through metabolite profiling.

Research has demonstrated that the pattern of hydroxy-clomiphene metabolites differs significantly depending on whether Clomiphene was consumed directly or ingested via contaminated food products such as eggs. Using Clomiphene-d5 Citrate as an internal standard, researchers have developed methods to differentiate these exposure routes through detailed analysis of metabolite profiles .

In one particularly noteworthy study, scientists administered Clomiphene to laying hens and then analyzed both the eggs produced and the urinary metabolites in human volunteers who consumed those eggs. The investigation revealed that hen metabolism significantly altered the isomer distribution of Clomiphene, resulting in metabolite patterns distinctly different from those observed after direct Clomiphene administration . This research highlights how Clomiphene-d5 Citrate facilitates the precise tracking of metabolic transformations across complex biological systems.

The following table summarizes key findings regarding metabolite profiles observed in research utilizing Clomiphene-d5 Citrate as an analytical standard:

Exposure RoutePredominant MetaboliteApproximate PercentageAnalytical Method
Direct Clomiphene Microdose(Z)-3-hydroxy-clomiphene>80%Dansyl chloride derivatization with LC-MS/MS
Clomiphene-Contaminated Eggs(Z)-4-hydroxy-clomiphene>90%Dansyl chloride derivatization with LC-MS/MS

These distinctive metabolite patterns provide a reliable means to distinguish between different exposure scenarios, with significant implications for doping control and food safety monitoring .

Toxicological Profile

The toxicological profile of Clomiphene-d5 Citrate is expected to closely mirror that of non-deuterated Clomiphene Citrate, with potential minor differences in metabolic processing due to the deuterium substitutions. Safety data for related compounds indicate that Clomiphene Citrate has established toxicity values in various test systems .

From a transportation perspective, Clomiphene-d5 Citrate is not classified as hazardous for transport under various regulatory systems including DOT, ADR, IMDG, and IATA . This regulatory status reflects its specialized nature as an analytical reference material rather than a substance intended for widespread use or distribution.

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